(6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol
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Overview
Description
(6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is characterized by the presence of a chloro group, a cyclopropylmethoxy group, and a pyridinylmethanol moiety. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of (6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol typically involves the reaction of 6-chloro-3-pyridinol with cyclopropylmethanol in the presence of a suitable base and solvent . The reaction conditions may vary, but common bases include potassium carbonate or sodium hydride, and solvents such as dimethylformamide or tetrahydrofuran are often used . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
(6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol can undergo various chemical reactions, including:
Scientific Research Applications
(6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
(6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol can be compared with other similar compounds, such as:
(2-Chloro-3-(cyclopropylmethoxy)pyridin-4-yl)methanol: This compound has a similar structure but differs in the position of the chloro and methoxy groups.
(6-Bromo-pyridin-2-yl)methanol: This compound has a bromo group instead of a chloro group, which can lead to different reactivity and applications.
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol: This compound contains a trifluoromethyl group, which can significantly alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
[6-chloro-2-(cyclopropylmethoxy)pyridin-3-yl]methanol |
InChI |
InChI=1S/C10H12ClNO2/c11-9-4-3-8(5-13)10(12-9)14-6-7-1-2-7/h3-4,7,13H,1-2,5-6H2 |
InChI Key |
VQNJYNZQELVZNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC(=N2)Cl)CO |
Origin of Product |
United States |
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